molecular formula C7H6BrF2NO B2997637 4-Bromo-2-(difluoromethoxy)-5-methylpyridine CAS No. 1805592-30-6

4-Bromo-2-(difluoromethoxy)-5-methylpyridine

Cat. No. B2997637
CAS RN: 1805592-30-6
M. Wt: 238.032
InChI Key: JHGZCRQUNZKJRB-UHFFFAOYSA-N
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Description

“4-Bromo-2-(difluoromethoxy)-5-methylpyridine” is a chemical compound with the CAS Number: 832735-56-5 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of “4-Bromo-2-(difluoromethoxy)-5-methylpyridine” is 224 . The InChI code for this compound is not available in the search results.


Physical And Chemical Properties Analysis

“4-Bromo-2-(difluoromethoxy)-5-methylpyridine” is a liquid at room temperature . It has a molecular weight of 224 .

Scientific Research Applications

Safety and Hazards

The safety information for “4-Bromo-2-(difluoromethoxy)-5-methylpyridine” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, H335 .

Mechanism of Action

Biochemical Pathways

It is known that the compound can undergo direct arylation of heteroarenes using palladium catalysis . This suggests that it may interact with biochemical pathways involving these reactions.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor . These properties could impact the compound’s bioavailability.

properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-3-11-6(2-5(4)8)12-7(9)10/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGZCRQUNZKJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(difluoromethoxy)-5-methylpyridine

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